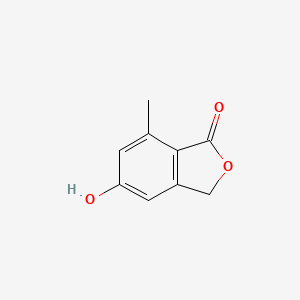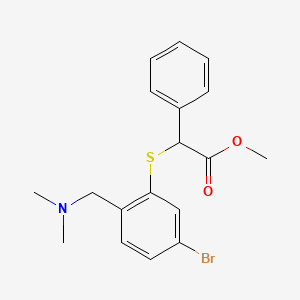
2-Chloro-6-iodomethyl-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-iodomethyl-pyridine is an organic compound with the molecular formula C6H5ClIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chlorine and iodine substituents on the pyridine ring makes this compound particularly interesting for various chemical applications, including its use as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodomethyl-pyridine typically involves the halogenation of 6-methylpyridine. One common method is the iodination of 2-chloro-6-methylpyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
2-Chloro-6-methylpyridine+I2+Oxidizing Agent→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-iodomethyl-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 2-chloro-6-methylpyridine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-chloro-6-azidomethyl-pyridine or 2-chloro-6-thiocyanatomethyl-pyridine.
Oxidation: Formation of 2-chloro-6-formylpyridine or 2-chloro-6-carboxypyridine.
Reduction: Formation of 2-chloro-6-methylpyridine.
Applications De Recherche Scientifique
2-Chloro-6-iodomethyl-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-iodomethyl-pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The chlorine and iodine atoms can form strong interactions with the active sites of enzymes or receptors, thereby modulating their activity. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Iodo-6-methylpyridine: Lacks the chlorine substituent, affecting its reactivity and interaction with nucleophiles.
2-Chloro-6-bromomethyl-pyridine: Contains a bromine atom instead of iodine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
2-Chloro-6-iodomethyl-pyridine is unique due to the presence of both chlorine and iodine substituents, which provide a combination of reactivity and selectivity in various chemical reactions. This dual halogenation allows for a broader range of synthetic applications compared to its mono-halogenated counterparts.
Propriétés
IUPAC Name |
2-chloro-6-(iodomethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEBPIKJZWSSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B8132723.png)
![2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B8132725.png)




![1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8132763.png)

